1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-80b is a synthesized pyridazino[4,5-b]indole derivate. A 80b shows potent and long-lasting antihypertensive activity and lowers blood pressure. The decrease in diastolic pressure was greater than the decrease in systolic pressure and cardiac frequency was not modified significantly. A-80b shows dose-dependent inhibition of the Ca(2+)-induced contraction. A-80b exerts a hypotensive and antihypertensive effect, possibly attributable to vasodilator activity via interference with Ca2+ influx and probably Ca2+ mobilization from intracellular stores.
Scientific Research Applications
Inotropic and Platelet Aggregation Inhibition Activities
- Inotropic Activity and Platelet Aggregation Inhibition : A study by Monge et al. (1991) synthesized compounds resembling the structure of 1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine. These compounds demonstrated inotropic activity and inhibited platelet aggregation. Notably, 1-Hydrazino-4-(3,5-dimethyl)-1-pyrazolyl-5H-pyridazino[4,5-b ]indole hydrochloride was identified as a novel inhibitor of PDE-IV and TXA2 synthetase (Monge et al., 1991).
Reactivity with Electrophilic Reagents
- Reactivity with Aromatic Diazonium Salts : A study by Mohamed, Elnagdi, and Abdel-Khalik (2001) explored the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with aromatic diazonium salts, producing arylhydrazones. These were further converted into pyridazines and indolylpyrazoles, demonstrating the compound's reactivity and potential in synthesizing diverse chemical structures (Mohamed, Elnagdi, & Abdel-Khalik, 2001).
Synthesis of New Derivatives
- Synthesis of Novel Derivatives : Research by Draper and Castle (1983) reported the synthesis of various derivatives of 4-(3,5-dimethylpyrazol-1-yl)imidazo[4,5-d]pyridazine. These syntheses aimed to generate compounds for biological screening, indicating the versatility of the compound in producing various biologically relevant derivatives (Draper & Castle, 1983).
Cycloaddition Reactions and Biological Activities
- Diels-Alder Reactions and Antineoplastic Activities : Haider and Kaeferboeck (1999) studied the thermally induced [4+2] cycloaddition reactions of certain pyridazinones with pyrano[3,4-b]indol-3(9H)-ones. The resulting products, pyridazino[4,5-b]carbazolones, were of interest due to their potential antineoplastic activities, highlighting the compound's significance in synthesizing agents with possible therapeutic applications (Haider & Kaeferboeck, 1999).
Ligand Design for Metallic Grids
- Ligand Design and Anion Encapsulation : A study by Manzano et al. (2008) involved the synthesis of ligands like 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine for building [2 x 2] metallic grids. These ligands were used to encapsulate anions, demonstrating the compound's application in supramolecular chemistry and anion-pi interactions (Manzano et al., 2008).
Properties
CAS No. |
135561-94-3 |
---|---|
Molecular Formula |
C16H17N7 |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine |
InChI |
InChI=1S/C16H17N7/c1-9-8-10(2)23(22-9)16-14-13(15(19-17-3)20-21-16)11-6-4-5-7-12(11)18-14/h4-8,17-18H,1-3H3,(H,19,20) |
InChI Key |
LZAUTKZCXBBSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NNC)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=C2NC4=CC=CC=C43)NNC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methylhydrazin-4-(3,5-dimethyl-1-pyrazolyl)pyridazino(4,5-b)indole A 80b A-80 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.